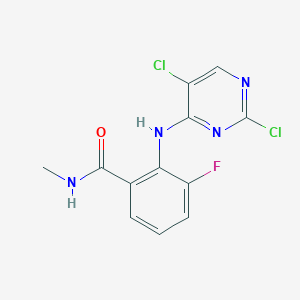

2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

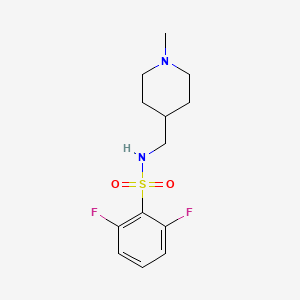

“2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide” is a chemical compound with the CAS Number: 761440-08-8. It has a molecular weight of 297.14 . The compound belongs to the pyrimidine family.

Molecular Structure Analysis

The InChI Code for this compound is1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.14 . Other physical and chemical properties such as solubility, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Antineoplastic Applications

- Metabolism in Chronic Myelogenous Leukemia Patients : A study on flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, detailed its metabolism in chronic myelogenous leukemia (CML) patients, revealing insights into its main metabolic pathways. The research identified several metabolites, including those produced by N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating the complexity of its biotransformation in humans and suggesting potential avenues for optimizing therapeutic efficacy and reducing side effects (Gong et al., 2010).

Histone Deacetylase Inhibition

- Orally Active Histone Deacetylase Inhibitor : Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with structural similarities, highlighted its isotype-selective inhibition of histone deacetylases (HDACs). This inhibition leads to blocked cancer cell proliferation and induces apoptosis, showcasing the compound's potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial and Cytotoxic Activity

- Synthesis and Evaluation of Antibacterial and Cytotoxic Activity : Another study synthesized derivatives of 6-oxopyrimidin-1(6H)-yl benzamide and evaluated their antibacterial and cytotoxicity against human tumor cell lines. This research provides a foundation for the development of new antibiotics and cancer therapeutics, demonstrating the versatility of pyrimidine derivatives in drug discovery (Devarasetty et al., 2016).

Antioxidant and Anti-Inflammatory Agents

- Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Activities : A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. This work highlights the potential of pyrimidine derivatives in creating new therapeutic options for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitubercular and Antimicrobial Activities

- Pyrimidine-Azitidinone Analogues for Antimicrobial and Antitubercular Activities : Research into pyrimidine-azitidinone analogues showcased their promising antimicrobial and antitubercular activities, suggesting the utility of pyrimidine derivatives in combating bacterial and fungal infections as well as tuberculosis (Chandrashekaraiah et al., 2014).

Safety And Hazards

The compound is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity. It may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-[(2,5-dichloropyrimidin-4-yl)amino]-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2FN4O/c1-16-11(20)6-3-2-4-8(15)9(6)18-10-7(13)5-17-12(14)19-10/h2-5H,1H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHCVHJUNLSYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)NC2=NC(=NC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)

![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)

![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)

![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)